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Compound of Interest

Compound Name: 3-Methylbenzyl cyanide

CAS No.: 2947-60-6

Cat. No.: B1677351 Get Quote

Introduction
m-Tolylacetonitrile, also known as 3-methylbenzyl cyanide, is a versatile aromatic nitrile with

the chemical formula C₉H₉N.[1][2] As a key intermediate in the synthesis of pharmaceuticals,

agrochemicals, and other fine chemicals, a thorough understanding of its structural and

spectroscopic properties is paramount for researchers, scientists, and professionals in drug

development.[3] This guide provides a comprehensive analysis of the spectroscopic data of m-

tolylacetonitrile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and

the interpretation of spectral data are discussed in detail to provide field-proven insights.

Molecular Structure and Properties
Chemical Name: m-Tolylacetonitrile

Synonyms: 3-Methylbenzyl cyanide, m-Xylyl cyanide[1]

CAS Number: 2947-60-6[1][2]

Molecular Formula: C₉H₉N[1][2]

Molecular Weight: 131.17 g/mol [2]

Appearance: Colorless to pale yellow liquid[3]
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Boiling Point: 240-241 °C[2]

Density: 1.002 g/mL at 25 °C[2]

Caption: Molecular structure of m-Tolylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of m-tolylacetonitrile is predicted to show signals in the aromatic,

benzylic, and methyl regions. The chemical shifts are influenced by the electron-withdrawing

nature of the nitrile group and the electron-donating nature of the methyl group.

Predicted ¹H

NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Aromatic Protons 7.0 - 7.3 Multiplet 4H Ar-H

Benzylic Protons ~3.7 Singlet 2H Ar-CH₂-CN

Methyl Protons ~2.3 Singlet 3H Ar-CH₃

Interpretation:

Aromatic Protons (7.0 - 7.3 ppm): The four protons on the benzene ring are expected to

appear as a complex multiplet in the aromatic region.[4] Their specific chemical shifts and

coupling patterns are influenced by their position relative to the methyl and cyanomethyl

substituents.

Benzylic Protons (~3.7 ppm): The two protons of the methylene group adjacent to the

benzene ring and the nitrile group are in a benzylic position.[5] The deshielding effect of both

the aromatic ring and the nitrile group causes their signal to appear downfield, likely as a

singlet.
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Methyl Protons (~2.3 ppm): The three protons of the methyl group attached to the aromatic

ring will give rise to a singlet in the typical range for aryl methyl groups.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of m-tolylacetonitrile will display distinct signals for

each unique carbon atom in the molecule.

Predicted ¹³C NMR Data Chemical Shift (ppm) Assignment

Nitrile Carbon 115 - 125 -CN

Aromatic Carbons 125 - 140 C-Ar

Benzylic Carbon ~20 Ar-CH₂-CN

Methyl Carbon ~21 Ar-CH₃

Interpretation:

Nitrile Carbon (115 - 125 ppm): The carbon of the nitrile group typically resonates in this

downfield region due to the sp hybridization and the electronegativity of the nitrogen atom.[6]

[7]

Aromatic Carbons (125 - 140 ppm): The six carbons of the benzene ring will show multiple

signals in this range. The carbon attached to the methyl group and the carbon attached to

the cyanomethyl group will have distinct chemical shifts from the other four aromatic

carbons.[8]

Benzylic Carbon (~20 ppm): The methylene carbon, being in a benzylic position, will appear

in the aliphatic region, shifted slightly downfield due to the influence of the adjacent aromatic

ring and nitrile group.

Methyl Carbon (~21 ppm): The carbon of the methyl group will have a characteristic

chemical shift in the aliphatic region.

Experimental Protocol for NMR Spectroscopy
Caption: Experimental workflow for NMR spectroscopy.
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Sample Preparation: Dissolve 5-10 mg of m-tolylacetonitrile in approximately 0.6 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Add one drop of

tetramethylsilane (TMS) as an internal standard.[9] Vortex the mixture until the sample is

fully dissolved and transfer the solution to a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the

deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain

a good signal-to-noise ratio. Subsequently, acquire the proton-decoupled ¹³C NMR spectrum.

[10]

Data Processing: Process the raw data by applying a Fourier transform, followed by phase

and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm. For the ¹H

spectrum, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Characteristic IR

Absorptions

Wavenumber
(cm⁻¹)

Intensity Assignment

C≡N Stretch ~2245 Strong Nitrile

C-H Stretch

(Aromatic)
3000 - 3100 Medium Ar-H

C-H Stretch (Aliphatic) 2850 - 3000 Medium C-H (CH₃, CH₂)

C=C Stretch

(Aromatic)
1450 - 1600 Medium Aromatic Ring

Data sourced from the NIST Chemistry WebBook for 3-methylbenzyl cyanide.[11]

Interpretation:
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The most diagnostic peak in the IR spectrum of m-tolylacetonitrile is the strong, sharp

absorption band around 2245 cm⁻¹. This absorption is characteristic of the C≡N stretching

vibration of a nitrile functional group.[12][13][14] The presence of this band is a clear indicator

of the nitrile moiety. Other significant absorptions include the C-H stretching vibrations of the

aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000

cm⁻¹), as well as C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹

region.

Experimental Protocol for FT-IR Spectroscopy (Liquid
Film)

Sample Preparation: Place a small drop of neat m-tolylacetonitrile onto one salt plate (e.g.,

NaCl or KBr).

Film Formation: Gently place a second salt plate on top of the first to create a thin liquid film

between the plates.

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer.

Background Scan: Run a background spectrum of the empty spectrometer.

Sample Scan: Acquire the IR spectrum of the sample over the desired range (typically 4000-

400 cm⁻¹).

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. For m-tolylacetonitrile,

electron ionization (EI) is a common technique.
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Key Mass Spectral

Data (EI)
m/z Relative Intensity Assignment

Molecular Ion 131 High [C₉H₉N]⁺˙

Base Peak 130 100% [M-H]⁺

Major Fragments 116 Moderate [M-CH₃]⁺

91 Moderate
[C₇H₇]⁺ (Tropylium

ion)

77 Low [C₆H₅]⁺

Data sourced from the NIST Chemistry WebBook for 3-methylbenzyl cyanide.[1]

Interpretation:

The mass spectrum shows a prominent molecular ion peak at m/z 131, which corresponds to

the molecular weight of m-tolylacetonitrile. The base peak at m/z 130 is likely due to the loss of

a hydrogen atom from the benzylic position, forming a stable radical cation. A significant

fragment at m/z 116 corresponds to the loss of a methyl radical. The fragment at m/z 91 is

characteristic of benzyl compounds and is attributed to the formation of the stable tropylium

ion.[15] The peak at m/z 77 corresponds to the phenyl cation.

[C₉H₉N]⁺˙
m/z = 131

[C₉H₈N]⁺
m/z = 130- H•

[C₈H₆N]⁺
m/z = 116

- CH₃•

[C₇H₇]⁺
m/z = 91

- •CH₂CN

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of m-Tolylacetonitrile in EI-MS.
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Experimental Protocol for Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of m-tolylacetonitrile into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically

70 eV), causing the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the

identification and characterization of m-tolylacetonitrile. The combination of ¹H and ¹³C NMR,

IR, and MS allows for unambiguous confirmation of its structure. The characteristic nitrile

stretch in the IR spectrum, the distinct aromatic, benzylic, and methyl signals in the NMR

spectra, and the predictable fragmentation pattern in the mass spectrum all contribute to a

thorough understanding of this important chemical intermediate. The detailed protocols

provided herein offer a practical framework for obtaining high-quality spectroscopic data for m-

tolylacetonitrile and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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